5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one
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Overview
Description
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one is a heterocyclic compound that features a pyrazole ring and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with a suitable amine under acidic or basic conditions to form the desired pyrrolidinone ring . The reaction conditions often include solvents such as ethanol or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards .
Chemical Reactions Analysis
Types of Reactions
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or halides. Reaction conditions may vary but often involve solvents like ethanol, dichloromethane, or tetrahydrofuran, and may require heating or cooling to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced compounds. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of 5-[(1-ethyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-one.
Pyrrolidin-2-one: A core structure in the compound, also found in various other bioactive molecules.
Pyrazole derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
This compound is unique due to its combination of a pyrazole ring and a pyrrolidinone ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H15N3O |
---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C10H15N3O/c1-2-13-7-8(6-11-13)5-9-3-4-10(14)12-9/h6-7,9H,2-5H2,1H3,(H,12,14) |
InChI Key |
BWYSUAIPYSHRNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CC2CCC(=O)N2 |
Origin of Product |
United States |
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